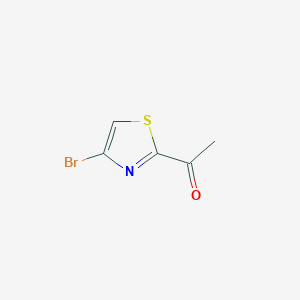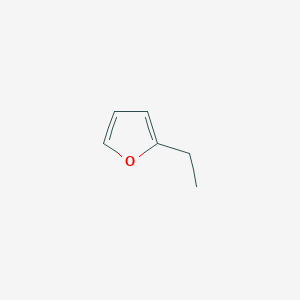
1-(4-Bromothiazol-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromothiazol-2-yl)ethanone, or BTEE, is an organic compound belonging to the thiazole family. It is a colorless solid which is insoluble in water, but can be soluble in organic solvents such as ethanol and acetone. BTEE is a versatile compound with a wide range of applications in the field of science and technology. It has a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis and Cytotoxic Studies : A study focused on synthesizing a compound related to bromothiazole derivatives, which was then characterized and evaluated for its cytotoxicity. This research showcases the potential of bromothiazole derivatives in the development of new therapeutic agents (Govindhan et al., 2017).
Immunosuppressive and Antitumor Activities : Another research synthesized bromothiazole derivatives and tested their immunosuppressive and antitumor activities. The findings suggest that these compounds have significant biological activities, highlighting their potential in developing new drugs (Abdel‐Aziz et al., 2011).
Chemical Characterization and Material Science
Characterization and Chemical Analysis : Research on the synthesis of novel 1H-indole derivatives with antibacterial and antifungal activity includes detailed chemical characterization, demonstrating the versatility of bromothiazole derivatives in creating compounds with significant antimicrobial properties (Letters in Applied NanoBioScience, 2020).
Structural Analysis and Material Applications : The study on the synthesis and reduction of bromo and nitro substituted ethanones showcases the structural versatility of these compounds, suggesting potential applications in material science and pharmaceuticals (Kwiecień & Szychowska, 2006).
Molecular Docking and Pharmacokinetics
- Molecular Docking Studies : Investigations into the interaction of synthesized molecules with proteins through molecular docking studies provide insights into their pharmacokinetic properties and potential as drug carriers or active pharmaceutical ingredients (Ji et al., 2017).
Computational Chemistry
- Computational Study on Nucleophilic Substitution : A computational study explored the reactions of imidazole with various bromo-1-arylethanone derivatives, providing valuable information on the chemical behavior and reactivity of these compounds, which is essential for designing new molecules with desired properties (Erdogan & Erdoğan, 2019).
Propiedades
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)5-7-4(6)2-9-5/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJROTDRGHSQNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiazol-2-YL)ethanone | |
CAS RN |
208264-53-3 |
Source


|
| Record name | 1-(4-bromo-1,3-thiazol-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














